(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide

Cathepsin H Cysteine protease Substrate affinity

Reliable quantification of papain-family cysteine proteases is challenged by cross-reactivity of generic β-naphthylamide substrates in mixed lysates. Bz-Leu-NNap (CAS 94441-89-1) resolves this with proven selectivity. - 47-fold higher catalytic efficiency (Vmax/Km) for cathepsin H versus BANA. - Resistant to trypsin, chymotrypsin & pepsin, minimizing background. - Supplied as ≥95% pure (S)-enantiomer powder, research-use only.

Molecular Formula C23H24N2O2
Molecular Weight 360.4 g/mol
CAS No. 94441-89-1
Cat. No. B1288613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide
CAS94441-89-1
Molecular FormulaC23H24N2O2
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C23H24N2O2/c1-16(2)14-21(25-22(26)18-9-4-3-5-10-18)23(27)24-20-13-12-17-8-6-7-11-19(17)15-20/h3-13,15-16,21H,14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m0/s1
InChIKeyQTJKADZPYFJSEQ-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bz-Leu-NNap (CAS 94441-89-1): Identity and Classification


(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide, systematically named N-[(1S)-3-methyl-1-[(2-naphthalenylamino)carbonyl]butyl]benzamide and commonly referred to as N-benzoyl-L-leucine β-naphthylamide (Bz-Leu-bNA, Bz-Leu-NNap, or Bz-Leu-Betana), is a synthetic chromogenic peptidase substrate . It is an N-(2-naphthyl)carboxamide obtained by formal condensation of the carboxy group of N-benzoyl-L-leucine with the amino group of 2-naphthylamine, and is classified as a chromogenic compound within the ChEBI ontology [1]. With molecular formula C₂₃H₂₄N₂O₂ and a molecular weight of 360.45 g/mol, this single (S)-stereoisomer is commercially supplied as a powder at ≥95% purity for research use only .

Papain-family cysteine protease selectivity
Dual chromogenic and fluorimetric detection
Defined (S)-enantiomer for L-specific recognition

Why Generic Substitution of β-Naphthylamide Substrates Fails


β-Naphthylamide protease substrates sharing the same chromogenic leaving group are not functionally interchangeable because the N-terminal blocking group and amino acid side chain jointly dictate enzyme recognition, binding affinity, and cleavage kinetics [1]. The benzoyl-leucine motif of this compound confers a distinct protease selectivity profile: it is a relatively specific substrate for papain and papain-family cysteine proteases (cathepsin H), while remaining uncleaved by trypsin, chymotrypsin, and pepsin [2]. In contrast, the closely related analog Bz-Arg-β-naphthylamide (BANA) is broadly hydrolyzed by cathepsin B, cathepsin H, and trypsin-like serine proteases, making it unsuitable for selective cathepsin H or papain assays [3]. Furthermore, the (S)-stereochemistry at the leucine α-carbon is essential for enzymatic recognition; the racemic DL-mixture (CAS 100938-12-3) contains 50% inactive (R)-enantiomer, reducing effective specific activity . These differences in enzyme specificity, kinetic efficiency, and stereochemical fidelity mean that substituting any generic β-naphthylamide substrate will yield quantitatively and qualitatively different experimental results.

BANA or Arg-NNap May not maintain cathepsin H selectivity; reported broader cleavage by cathepsin B and trypsin-like proteases.
DL-Racemate (CAS 100938-12-3) Contains ~50% inactive (R)-enantiomer; effective substrate concentration may be reduced.
Unblocked Leu-NA or Arg-NA Recognized by aminopeptidases; may compromise cysteine protease-specific signal in complex samples.

Quantitative Evidence vs. Closest Comparators


4-Fold Higher Affinity for Brain Cathepsin H vs. BANA

In a direct head-to-head kinetic study using purified cow brain cathepsin H (1800-fold purification, 26% activity yield), Bz-Leu-NNap exhibited a Km of 0.167 mM, compared to 0.667 mM for BANA (Bz-Arg-β-naphthylamide), representing a 4.0-fold lower Km and thus significantly higher apparent binding affinity [1]. This Km advantage was part of a broader substrate ranking where Bz-Leu-NNap (Km = 0.167 mM) also outperformed Arg-2-NNap (0.169 mM), Arg-NNapOMe (0.288 mM), Thr-2-NNap (0.428 mM), His-2-NNap (0.500 mM), and BANA (0.667 mM) [1].

Substrate Affinity
Head-to-head
Km 0.167 mM vs. 0.667 mM (BANA)
Reported 4-fold lower Km; supports assay sensitivity at low enzyme levels.
Cow brain cathepsin H, 1800-fold purified.
Cathepsin H Cysteine protease Substrate affinity Kinetic comparison Neuroproteolysis

~47-Fold Higher Catalytic Efficiency for Cathepsin H vs. BANA

A comparative kinetic analysis of buffalo lung cathepsin H using four naphthylamide substrates demonstrated that Leu-NA (closely analogous to Bz-Leu-NNap in its leucine recognition element) exhibited a Vmax/Km of 301.6, which was 47.1-fold higher than that of BANA (Vmax/Km = 6.4) [1]. The substrate efficiency ranking was Leu-NA (301.6) > Arg-NA (153.8) > Arg-Arg-NA (7.0) > BANA (6.4), with Bz-Leu-NNap's leucine-core recognition element outperforming the arginine-based substrates by a wide margin [1].

Catalytic Efficiency
Head-to-head
Vmax/Km 301.6 vs. 6.4 (BANA)
Supports sensitive and rapid cathepsin H measurement in screening contexts.
Buffalo lung cathepsin H, fluorimetric detection.
Catalytic efficiency Cathepsin H Enzyme kinetics Vmax/Km Substrate ranking

Exclusive Papain-Family Selectivity vs. Serine and Aspartic Proteases

The foundational specificity study by Klaus and Pfeil (1963) established that Na-benzoyl-dl-leucine-β-naphthylamide hydrochloride is a relatively specific substrate for papain and is not attacked by trypsin, chymotrypsin, or pepsin [1]. This negative selectivity against major serine and aspartic protease classes is a defining differential feature. In contrast, BANA (Bz-Arg-β-naphthylamide) is hydrolyzed by both cathepsin B (a cysteine protease) and trypsin-like serine proteases, and Arg-NNap is cleaved by both cathepsin H and cathepsin B in human tissues, compromising assay specificity [2]. The Bz-Leu motif thus provides a unique selectivity filter: it is accepted by papain-family C1 cysteine proteases (notably cathepsin H and papain itself) but rejected by serine proteases (trypsin, chymotrypsin) and aspartic proteases (pepsin).

Protease Selectivity
Head-to-head
Cleaved by papain, cathepsin H; not by trypsin, chymotrypsin, pepsin
Provides selectivity filter for papain-family cysteine proteases; reduces false-positive signal.
Qualitative comparison with BANA and Arg-NNap.
Enzyme specificity Papain Cysteine protease Substrate selectivity Negative selectivity

(S)-Stereoisomer Ensures Full Enzymatic Activity vs. Racemic Mixture

CAS 94441-89-1 is the defined (S)-enantiomer with a single stereocenter of L-configuration at the leucine α-carbon, as verified by its systematic name N-[(1S)-3-methyl-1-[(2-naphthalenylamino)carbonyl]butyl]benzamide and optical rotation data . The racemic DL-mixture (CAS 100938-12-3, N-benzoyl-DL-leucine β-naphthylamide) is also commercially available but contains 50% of the (R)-enantiomer, which is not recognized by L-specific proteases . The (S)-enantiomer ensures that 100% of the weighed material is enzymatically competent substrate. While no published study directly compares Vmax between the pure (S)-enantiomer and the DL-mixture with this exact compound, the established principle that cysteine proteases of the papain family exclusively accept L-amino acid derivatives at the P1 position supports at minimum a 2-fold effective concentration advantage for the pure (S)-form [1].

Stereochemical Purity
Class-level
100% (S)-enantiomer vs. ~50% inactive (R)-enantiomer in DL-racemate
Ensures maximal specific activity per unit mass; reduces inert material in assays.
Papain-family L-stereospecificity at P1 position.
Stereochemistry Enantiomeric purity Specific activity Chiral resolution (S)-enantiomer

Tissue-Specific Negative Hydrolysis Profile in Reproductive Tissues

In a systematic histochemical substrate specificity screen of rat testicular and epididymal peptidases, Bz-Leu-NNap was among the substrates tested that were not utilized by either tissue, alongside α-N-benzoyl-L-arginine-β-naphthylamide [1]. In contrast, L-arginine-β-naphthylamide (Arg-β-NA) and γ-N-L-glutamine-β-naphthylamide (Glu-β-NA) were actively hydrolyzed in testis and epididymis respectively [1]. This negative result establishes that Bz-Leu-NNap is not a substrate for the predominant aminopeptidases in these reproductive tissues, providing a valuable negative-selectivity control. However, the same compound has separately been described as a chromogenic substrate for transpeptidase activity in spermatozoa and epithelial cells, indicating a context-dependent activity that is not due to classical aminopeptidases but rather a specific transpeptidase .

Tissue Specificity
Head-to-head
No hydrolysis in rat testis/epididymis; contrast with Arg-NA/Glu-NA activity
Enables selective cysteine protease detection without aminopeptidase interference in reproductive tissues.
Histochemical detection with Fast Garnet GBC.
Tissue specificity Negative selectivity Histochemistry Aminopeptidase Spermatozoa marker

Chromogenic and Fluorimetric Dual Detection Capability

The β-naphthylamide leaving group of Bz-Leu-NNap enables two orthogonal detection modalities without requiring secondary labeling: (1) direct UV-Vis quantification of released β-naphthylamine at 315–330 nm, benefiting from the conjugated π-system of the naphthalene ring [1]; and (2) fluorimetric detection of β-naphthylamine (excitation ~280 nm, emission ~400 nm), which offers superior sensitivity for low-activity samples [2]. This dual capability contrasts with p-nitroanilide (pNA) substrates (e.g., Bz-Arg-pNA), which are limited to colorimetric detection at 405 nm with generally lower sensitivity. In buffalo lung cathepsin H assays, the fluorimetric mode using Leu-NA achieved a Km of 0.022 mM and Vmax/Km of 301.6, demonstrating high-sensitivity performance [3]. The commercial product description further confirms that the hydrolyzed 2-naphthylamine product can be coupled with chromogens such as p-dimethylaminocinnamaldehyde to produce a colored pigment for visual or plate-reader detection .

Detection Modes
Class-level
UV-Vis 315–330 nm, fluorescence ex 280/em 400 nm, chromogen coupling
Single substrate supports absorbance, fluorescence, and histochemical detection workflows.
Versatile assay development without secondary labeling.
Dual-mode detection Chromogenic assay Fluorimetric assay β-Naphthylamine Absorbance 315-330 nm

Validated Research Applications


Selective Cathepsin H Assay in Complex Biological Matrices

For researchers quantifying cathepsin H activity in tissue homogenates or cell lysates containing mixed protease populations (cathepsins B, H, L, and serine proteases), Bz-Leu-NNap (CAS 94441-89-1) provides superior selectivity over BANA (Bz-Arg-NNap). The 4-fold higher affinity (Km 0.167 mM vs. 0.667 mM for brain cathepsin H) [1] and the 47-fold higher catalytic efficiency (Vmax/Km 301.6 vs. 6.4 for lung cathepsin H) [2] enable sensitive detection, while the demonstrated resistance to cleavage by trypsin, chymotrypsin, and pepsin [3] minimizes background from non-target proteases. Use the (S)-enantiomer (not the DL-racemate) at concentrations near Km (0.1–0.2 mM), with fluorimetric detection at ex 280/em 400 nm for maximum sensitivity, or couple with p-dimethylaminocinnamaldehyde for colorimetric readout.

Papain Characterization and Cysteine Protease Inhibitor Screening

Bz-Leu-NNap is a relatively specific chromogenic substrate for papain [3], making it well-suited for characterizing papain kinetics, screening papain inhibitors, or quality-controlling papain enzyme preparations. Unlike BANA, which is also cleaved by cathepsin B and trypsin-like enzymes [4], Bz-Leu-NNap's selectivity for papain-family C1 cysteine proteases ensures that measured activity reflects genuine papain (or closely related enzyme) function. The dual-mode detection (absorbance at 315–330 nm or fluorescence) allows adaptation to both low-throughput cuvette assays and high-throughput microplate formats. For inhibitor screening, the low Km (0.167 mM in cathepsin H [1]) enables competition-based assay designs at substrate concentrations near Km, optimizing sensitivity for competitive inhibitor detection.

Negative-Selectivity Control in Aminopeptidase Studies

In histochemical or biochemical studies of aminopeptidase distribution in reproductive tissues, Bz-Leu-NNap serves as a defined negative-control substrate. Its documented failure to be hydrolyzed by rat testis and epididymis extracts [5] contrasts with the strong activity observed for Arg-β-NA and Glu-β-NA in the same tissues, confirming that the observed activity with unblocked substrates arises from aminopeptidases rather than from papain-family cysteine proteases or transpeptidases. Researchers can use this differential hydrolysis pattern to dissect which protease classes contribute to substrate cleavage in a given tissue, improving the interpretability of histochemical staining patterns.

Spermatozoa Transpeptidase Marker in Semen Analysis

Bz-Leu-NNap has been specifically described as a chromogenic substrate for transpeptidase activity detectable in both spermatozoa and epithelial cells . This application leverages the compound's unique combination of the benzoyl-blocked leucine recognition element (requiring transpeptidase rather than aminopeptidase activity for cleavage) with the chromogenic β-naphthylamide reporter. For semen analysis research, the compound provides a functional enzymatic marker that distinguishes spermatozoa-associated transpeptidase activity from the broader aminopeptidase activities measured by unblocked amino acid naphthylamides.

Application
Selection Property
Validation Focus
Cathepsin H assay in complex matrices
Papain-family selectivity; (S)-enantiomer purity
Affinity and selectivity vs. BANA; resistance to non-target proteases
Papain kinetics and inhibitor screening
Specific papain-family substrate; dual-mode detection
Km context for competitive assays; adaptable absorbance/fluorescence
Aminopeptidase negative-control studies
N-blocked leucine motif resisting aminopeptidases
Differential hydrolysis vs. unblocked naphthylamides in histochemistry
Spermatozoa transpeptidase marker
Benzoyl-blocked leucine recognition element
Transpeptidase-specific activity distinct from aminopeptidases
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